
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex molecule with a notable structure that features a quinoline core, an oxadiazole ring, and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" can be approached through a multi-step process involving the following key reactions:
Formation of the Quinoline Core: This involves the cyclization of suitable precursors under controlled conditions.
Sulfone Introduction: The quinoline intermediate is then subjected to sulfonylation, typically using sulfonyl chlorides under basic conditions.
Oxadiazole Ring Formation: This is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling with Pyrazole Moiety: The final step involves coupling the oxadiazole intermediate with a pyrazole derivative under conditions such as palladium-catalyzed cross-coupling or amidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes to enhance yield, reduce reaction times, and minimize the use of hazardous reagents. Advanced techniques such as flow chemistry and microwave-assisted synthesis might be employed to scale up the reactions efficiently.
化学反应分析
Types of Reactions It Undergoes
The compound "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" can undergo various chemical reactions, including:
Oxidation: The quinoline and pyrazole rings can be targets for oxidative processes.
Reduction: The sulfonyl group might be reduced under certain conditions.
Substitution: Various substituents on the quinoline or benzamide rings can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution Reactions: Conditions include using halogenated precursors with nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of N-oxide derivatives or sulfoxides.
Reduction: Formation of quinoline or benzamide derivatives with altered functional groups.
Substitution: Generation of variously substituted quinolines or benzamides with potential biological activities.
科学研究应用
In Chemistry
This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
In Biology
Due to its intricate structure, it acts as a valuable tool in studying enzyme interactions and receptor binding. Its derivatives may serve as probes in biochemical assays.
In Medicine
Potential medicinal applications include its use as a lead compound in the development of anti-inflammatory, anti-cancer, and anti-microbial agents.
In Industry
Industrially, its applications may extend to material science, where it could be utilized in the design of new polymers or catalysts.
作用机制
The mechanism by which "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, influencing their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or microbial inhibition.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Known for their anti-malarial and anti-cancer properties.
Oxadiazole Derivatives: Recognized for their anti-microbial and anti-inflammatory activities.
Pyrazole Derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
The uniqueness of "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" lies in its multi-ring structure, which combines the beneficial properties of quinoline, oxadiazole, and pyrazole derivatives, potentially leading to enhanced biological activities and novel applications.
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-27-19(12-13-23-27)21-25-26-22(32-21)24-20(29)16-8-10-17(11-9-16)33(30,31)28-14-4-6-15-5-2-3-7-18(15)28/h2-3,5,7-13H,4,6,14H2,1H3,(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDCHEMOWCYCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
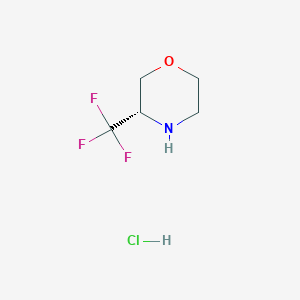
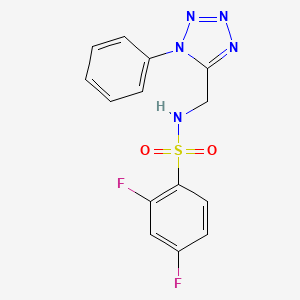
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2624004.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624005.png)
![ethyl 5-{N'-[(1Z)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2624006.png)
![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2624007.png)
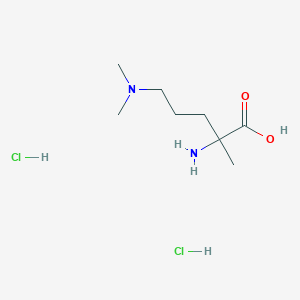

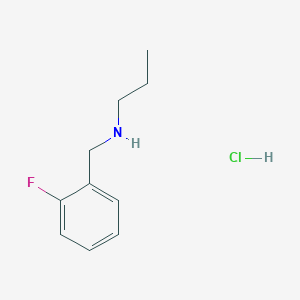
![Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2624011.png)
![1-[1-(3,4-Diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2624012.png)
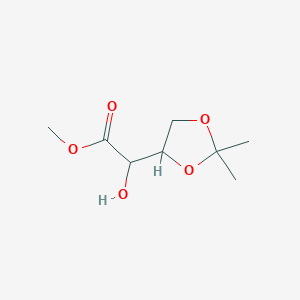
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2624018.png)
![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2624023.png)
